Bemcentinib (R428) Demonstrates 100-Fold Selectivity for AXL Over Abl and 50- to 100-Fold Over TAM Family Kinases Mer and Tyro3
Bemcentinib (R428, BGB324) is a benchmark AXL inhibitor that exhibits an IC50 of 14 nM against recombinant AXL protein in biochemical assays. Crucially, its selectivity profile is extensively characterized: it displays >100-fold selectivity for AXL over the Abl kinase, and 50- to >100-fold selectivity over the closely related TAM family members Mer and Tyro3, respectively, in cellular assays [1]. This selectivity is further extended against other receptor tyrosine kinases, including InsR, EGFR, HER2, and PDGFRβ, where it maintains a >100-fold selectivity window . This compound serves as a key reference tool for calibrating AXL-specific activity in experimental systems.
| Evidence Dimension | Inhibitor selectivity (fold selectivity over AXL) |
|---|---|
| Target Compound Data | IC50 = 14 nM (AXL) |
| Comparator Or Baseline | Abl kinase (>100-fold less sensitive); Mer kinase (50- to 100-fold less sensitive); Tyro3 kinase (>100-fold less sensitive) |
| Quantified Difference | >100-fold selectivity vs. Abl; 50- to 100-fold selectivity vs. Mer and Tyro3 |
| Conditions | Biochemical kinase assay; cellular phosphorylation assays |
Why This Matters
Procuring recombinant AXL protein validated against a highly selective inhibitor like Bemcentinib ensures that downstream screening campaigns or assay development efforts can reliably discriminate AXL-specific activity from off-target TAM family effects.
- [1] Holland SJ, Pan A, Franci C, Hu Y, Chang B, Li W, Duan M, Torneros A, Yu J, Heckrodt TJ, Zhang J, Ding P, Apatira A, Chua J, Brandt R, Pine P, Goff D, Singh R, Payan DG, Hitoshi Y. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer. Cancer Res. 2010;70(4):1544-54. View Source
